Z-1-Methoxy-3,3,3-trifluoropropene
Description
Significance of Organofluorine Compounds in Contemporary Chemical Science
Organofluorine compounds, which are organic compounds containing a carbon-fluorine bond, have a significant impact across various scientific disciplines. numberanalytics.comwikipedia.org The unique properties of fluorine, such as its high electronegativity and small size, dramatically alter the physical, chemical, and biological characteristics of the organic molecules to which it is attached. numberanalytics.comchinesechemsoc.org The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, which imparts high thermal and chemical stability to organofluorine compounds. wikipedia.orgchinesechemsoc.org
These compounds have found widespread applications in:
Pharmaceuticals: It is estimated that about 20% of all pharmaceuticals contain fluorine. chinesechemsoc.org The inclusion of fluorine can enhance a drug's metabolic stability, bioavailability, and lipophilicity. numberanalytics.comchinesechemsoc.org Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com
Agrochemicals: Approximately half of all agricultural chemicals contain carbon-fluorine bonds, which can increase their efficacy and stability. wikipedia.org
Materials Science: Fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their chemical inertness and low friction, leading to their use in a wide range of applications. worktribe.com Organofluorine compounds are also used in liquid crystal displays and as specialty lubricants. wikipedia.orgiiab.me
Refrigerants and Propellants: Hydrofluorocarbons (HFCs) have been used as replacements for ozone-depleting chlorofluorocarbons (CFCs) in refrigeration and air conditioning systems. worktribe.comiiab.me
The development of new methods for synthesizing organofluorine compounds is an active area of research, aiming to provide safer and more efficient ways to introduce fluorine and fluoroalkyl groups into organic molecules. chinesechemsoc.org
Overview of Trifluoropropene Derivatives as Key Building Blocks
Trifluoropropene derivatives are a class of organofluorine compounds that serve as important building blocks in organic synthesis. These molecules contain a three-carbon chain with a double bond and a trifluoromethyl group (-CF3). The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to improve pharmacokinetic properties.
Trifluoropropene derivatives are versatile intermediates for creating more complex molecules. For instance, they can undergo various chemical reactions, such as nucleophilic substitution, where a part of the molecule is replaced by another chemical group. A related compound, 1-chloro-3,3,3-trifluoropropene, is used as a refrigerant and as an intermediate in the production of fluoropolymers. wikipedia.org
The ability to use trifluoropropene derivatives as foundational units allows for the construction of a wide array of functionalized molecules with desired properties, making them valuable tools for chemists in various fields.
Stereochemical Considerations and Isomerism in Fluoroalkenes
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial when discussing fluoroalkenes like Z-1-Methoxy-3,3,3-trifluoropropene. youtube.com Fluoroalkenes can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but a different spatial arrangement of their atoms. studymind.co.uk
A key type of stereoisomerism in alkenes is E/Z isomerism, which arises from the restricted rotation around the carbon-carbon double bond. studymind.co.ukmasterorganicchemistry.com This lack of free rotation means that the groups attached to the double-bonded carbons are fixed in their positions relative to each other. studymind.co.uk
Z-isomer: In the Z-isomer (from the German zusammen, meaning "together"), the highest-priority groups on each carbon of the double bond are on the same side. wikipedia.orgyoutube.com
E-isomer: In the E-isomer (from the German entgegen, meaning "opposite"), the highest-priority groups are on opposite sides of the double bond. wikipedia.orgyoutube.com
The assignment of priority is determined by the Cahn-Ingold-Prelog (CIP) rules, which are based on the atomic number of the atoms directly attached to the double-bond carbons. wikipedia.orgyoutube.com
The specific isomer (Z or E) can significantly influence a molecule's physical and chemical properties, including its reactivity and biological activity. beilstein-journals.org Therefore, controlling the stereochemistry during the synthesis of fluoroalkenes is a critical aspect of modern organic chemistry. academie-sciences.fr
Compound Data
| Compound Name |
| This compound |
| Fluoxetine |
| Celecoxib |
| Polytetrafluoroethylene |
| 1-chloro-3,3,3-trifluoropropene |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4H5F3O cymitquimica.comscbt.com |
| Molar Mass | 126.08 g/mol cymitquimica.comscbt.com |
| Appearance | Colorless gas or liquid cymitquimica.comlookchem.com |
| Boiling Point | 102-104°C lookchem.com |
| Isomeric Form | Z-isomer (cis) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26885-67-6 |
|---|---|
Molecular Formula |
C4H5F3O |
Molecular Weight |
126.08 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-methoxyprop-1-ene |
InChI |
InChI=1S/C4H5F3O/c1-8-3-2-4(5,6)7/h2-3H,1H3 |
InChI Key |
BGHDVJGMEWAMPO-UHFFFAOYSA-N |
SMILES |
COC=CC(F)(F)F |
Isomeric SMILES |
CO/C=C\C(F)(F)F |
Canonical SMILES |
COC=CC(F)(F)F |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Z 1 Methoxy 3,3,3 Trifluoropropene
Mechanistic Pathways in Fluoropropene Reactivity
The electronic dichotomy within Z-1-Methoxy-3,3,3-trifluoropropene governs its susceptibility to various reaction pathways. The electron-richness of the double bond, modulated by the methoxy (B1213986) group, allows for electrophilic additions, while the trifluoromethyl group's influence can facilitate nucleophilic attacks and other transformations.
Investigations into Nucleophilic and Electrophilic Addition to the Double Bond
The double bond in this compound serves as a focal point for both nucleophilic and electrophilic additions, with the regioselectivity of these reactions being a key area of investigation.
Electrophilic Addition:
Vinyl ethers, such as this compound, readily undergo electrophilic addition. The presence of the methoxy group enhances the nucleophilicity of the double bond, making it susceptible to attack by electrophiles. For instance, in the presence of an acid, the initial protonation of the double bond is a critical step. This protonation preferentially occurs at the carbon atom not bearing the methoxy group, leading to the formation of a resonance-stabilized carbocation, where the positive charge is delocalized onto the oxygen atom. This intermediate is then trapped by a nucleophile.
A general mechanism for the electrophilic addition to a vinyl ether is depicted below:
Step 1: Protonation of the double bond The electrophile (e.g., H⁺ from an acid) adds to the carbon atom further from the methoxy group, leading to a resonance-stabilized carbocation.
Step 2: Nucleophilic attack A nucleophile attacks the carbocation, resulting in the final addition product.
While specific studies on this compound are limited, the trifluoromethyl group is expected to influence the stability of the carbocation intermediate, potentially affecting the reaction rate and regioselectivity. The strong electron-withdrawing nature of the CF₃ group would destabilize a positive charge on the adjacent carbon, thus reinforcing the regioselectivity of the addition.
Nucleophilic Addition:
The electron-withdrawing trifluoromethyl group makes the double bond in this compound susceptible to nucleophilic attack, a reaction mode less common for typical vinyl ethers. This reaction would proceed via a Michael-type addition, where a nucleophile adds to the carbon atom bearing the trifluoromethyl group. The resulting carbanion would then be protonated to give the final product.
The general mechanism for nucleophilic addition is as follows:
Step 1: Nucleophilic attack A nucleophile attacks the β-carbon (the one bearing the CF₃ group), pushing the π-electrons onto the α-carbon.
Step 2: Protonation The resulting enolate intermediate is protonated to yield the final saturated product.
Free-Radical Rearrangements and Intermolecular Hydrogen Atom Transfer
While specific studies on free-radical rearrangements of this compound are not extensively documented, the principles of free-radical chemistry suggest potential reaction pathways. The presence of the trifluoromethyl group can influence the stability of adjacent radical centers.
Free-radical reactions are typically initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or photochemically. A plausible reaction could involve the addition of a radical species to the double bond. The regioselectivity of this addition would depend on the relative stability of the resulting radical intermediates. The trifluoromethyl group is known to stabilize an adjacent radical through hyperconjugation, which could direct the addition of radicals to the carbon not bearing the CF₃ group.
Intermolecular hydrogen atom transfer is another possibility, where a radical abstracts a hydrogen atom from the methoxy group or the vinylic position, leading to new radical species that could undergo further reactions.
Oxidative Functionalization and Conversion Pathways
The double bond of this compound is susceptible to oxidative cleavage. Ozonolysis is a classic method for cleaving carbon-carbon double bonds. youtube.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to yield trifluoroacetaldehyde (B10831) and methyl formate. An oxidative workup (e.g., with hydrogen peroxide) would lead to trifluoroacetic acid and carbon dioxide.
Epoxidation of the double bond is another potential oxidative functionalization. However, the electron-withdrawing nature of the trifluoromethyl group makes the double bond less nucleophilic and therefore less reactive towards common epoxidizing agents like m-CPBA. More reactive epoxidizing systems might be required to achieve this transformation.
Cycloaddition Reactions Involving this compound and Derivatives
The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile in cycloaddition reactions, particularly [2+3] cycloadditions. These reactions are powerful tools for the synthesis of five-membered heterocyclic rings containing a trifluoromethyl group, which are of significant interest in medicinal chemistry.
[2+3] Cycloadditions with Various Dipolarophiles (e.g., Nitrones, Azides, Isonitriles)
With Nitrones:
The [2+3] cycloaddition of nitrones with trifluoromethylated alkenes is a well-established method for the synthesis of trifluoromethyl-substituted isoxazolidines. nih.gov The reaction of this compound with a nitrone is expected to proceed with high regioselectivity. The regiochemical outcome is governed by the frontier molecular orbital (FMO) interactions between the nitrone (the 1,3-dipole) and the alkene (the dipolarophile). nih.gov In the case of electron-deficient alkenes like this compound, the reaction is primarily controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the alkene. This generally leads to the formation of isoxazolidines where the trifluoromethyl group is at the 5-position.
With Azides:
The reaction of azides with alkenes, often referred to as the Huisgen 1,3-dipolar cycloaddition, can lead to the formation of triazolines, which can then tautomerize or be oxidized to triazoles. While copper-catalyzed azide-alkyne cycloadditions are more common, thermal cycloadditions with activated alkenes are also possible. The reaction of an azide (B81097) with this compound would be expected to yield a trifluoromethyl-substituted triazoline. The regioselectivity would again be dictated by FMO theory.
With Isonitriles:
The following table summarizes representative [2+3] cycloaddition reactions of trifluoromethylated alkenes with various dipolarophiles, illustrating the types of heterocyclic products that can be obtained.
| Dipolarophile | Trifluoromethylated Alkene | Product | Reference |
| (Z)-C,N-Diphenylnitrone | (E)-3,3,3-Trifluoro-1-nitropropene | 2,3-Diphenyl-4-nitro-5-trifluoromethylisoxazolidine | nih.gov |
| (Z)-C-Phenyl-N-methylnitrone | 3,3,3-Trifluoropropene (B1201522) | 3-Phenyl-5-trifluoromethylisoxazolidine and 3-Phenyl-4-trifluoromethylisoxazolidine | nih.gov |
| Arylonitrile N-oxides | E-3,3,3-Trichloro-1-nitroprop-1-ene | 3-Aryl-4-nitro-5-trichloromethyl-2-isoxazolines | nih.gov |
Regioselectivity and Stereocontrol in Trifluoromethylated Cycloadditions
The regioselectivity in the [2+3] cycloaddition reactions of this compound is a critical aspect, determining the substitution pattern on the resulting heterocyclic ring. As mentioned, FMO theory is a powerful tool for predicting the regiochemical outcome. nih.gov The strong electron-withdrawing effect of the trifluoromethyl group lowers the energy of the LUMO of the alkene and increases the magnitude of the LUMO coefficient on the carbon atom to which it is attached. Consequently, in HOMO(dipole)-LUMO(dipolarophile) controlled reactions, the nucleophilic center of the dipole will preferentially bond to the carbon bearing the trifluoromethyl group.
Stereocontrol is another important consideration, as the cycloaddition can lead to the formation of multiple stereocenters. The stereochemistry of the starting alkene is generally retained in the product, consistent with a concerted pericyclic mechanism. wikipedia.org For example, a Z-alkene will typically lead to a cis-substituted cycloadduct. However, the diastereoselectivity of the reaction can be influenced by steric and electronic factors of both the dipolarophile and the dipole. In some cases, endo/exo selectivity is observed, leading to the preferential formation of one diastereomer over another.
The table below provides examples of the regioselectivity and stereocontrol observed in the cycloaddition of nitrones to trifluoromethylated alkenes.
| Nitrone | Trifluoromethylated Alkene | Regioisomer(s) | Stereoisomer(s) | Reference |
| (Z)-C,N-Dimethylnitrone | (E)-3,3,3-Trifluoro-1-phenylsulfonylprop-1-ene | Single regioisomer | trans-4,5-trans | nih.gov |
| (Z)-C-Propyl-N-butylnitrone | Perfluoro-2-methyl-2-pentene | Mixture of regioisomers | Mixture of stereoisomers | nih.gov |
| (Z)-C,N-Diphenylnitrone | (E)-3,3,3-Trifluoro-1-nitropropene | Single regioisomer | 3,4-cis and 3,4-trans (3:1 ratio) | nih.gov |
Synthesis of Fluorinated Heterocyclic Scaffolds
The electron-deficient nature of the double bond in this compound, induced by the trifluoromethyl (CF₃) group, makes it an excellent substrate for cycloaddition reactions, particularly in the synthesis of fluorinated five-membered heterocycles. A primary example of this reactivity is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, with diazo compounds. nih.govnih.gov
When this compound reacts with a 1,3-dipole such as 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂), it undergoes a concerted reaction to form a trifluoromethyl-substituted pyrazoline. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the reactants. The nucleophilic carbon of the diazo compound preferentially attacks the more electrophilic β-carbon of the propene (the carbon atom adjacent to the CF₃ group), while the terminal nitrogen of the diazo compound attacks the α-carbon.
This initial cycloaddition product, a pyrazoline, can be unstable and is often not isolated. Instead, it can be transformed in a one-pot sequence. Tautomerization to the more stable Δ²-pyrazoline is common, and subsequent oxidation using reagents like manganese dioxide (MnO₂) or iodobenzene (B50100) diacetate (PhI(OAc)₂) yields the fully aromatic and stable 5-aryl-3-trifluoromethylpyrazole. acs.org This one-pot cycloaddition-isomerization-oxidation strategy provides a highly efficient route to valuable fluorinated pyrazole (B372694) scaffolds from simple alkene precursors. acs.org While extensive studies have been performed on styryl derivatives, the same principle applies to activated alkenes like this compound.
| Reactant 1 (Alkene) | Reactant 2 (Dipole) | Conditions | Product | Yield (%) | Reference |
| Styrene | CF₃CHN₂ | 1) DCE, 40°C; 2) NEt₃, PhI(OAc)₂ | 5-Phenyl-3-(trifluoromethyl)pyrazole | 63 | acs.org |
| 4-Methylstyrene | CF₃CHN₂ | 1) DCE, 40°C; 2) NEt₃, PhI(OAc)₂ | 5-(p-Tolyl)-3-(trifluoromethyl)pyrazole | 72 | acs.org |
| 4-Methoxystyrene | CF₃CHN₂ | 1) DCE, 40°C; 2) NEt₃, PhI(OAc)₂ | 5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazole | 75 | acs.org |
| 4-Chlorostyrene | CF₃CHN₂ | 1) DCE, 40°C; 2) NEt₃, PhI(OAc)₂ | 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole | 61 | acs.org |
| 4-(Trifluoromethyl)styrene | CF₃CHN₂ | 1) DCE, 40°C; 2) NEt₃, PhI(OAc)₂ | 5-(4-(Trifluoromethyl)phenyl)-3-(trifluoromethyl)pyrazole | 55 | acs.org |
Advanced Functionalization and Coupling Strategies
C-H Functionalization and Arylation Reactions Utilizing Fluoropropene Coupling Partners
The carbon-carbon double bond in trifluoropropenes serves as a handle for advanced dicarbofunctionalization reactions. A notable example is the nickel-catalyzed alkyl-arylation of 3,3,3-trifluoropropene (TFP), the parent compound of this compound. nih.gov This reaction allows for the simultaneous introduction of both an alkyl and an aryl group across the double bond, providing a powerful method for constructing complex molecular scaffolds containing the valuable trifluoromethyl motif. nih.govnih.gov
The reaction mechanism is initiated by the single-electron transfer (SET) reduction of a tertiary alkyl iodide by a Ni(I) species, generating an alkyl radical. This radical then adds to the C=C bond of 3,3,3-trifluoropropene. The resulting radical intermediate is trapped by an arylnickel(II) complex, which is formed via transmetalation from an arylzinc reagent. This forms a key nickel(III) intermediate that undergoes reductive elimination to furnish the final alkyl-arylated product and regenerate the catalytically active Ni(I) species. nih.gov A significant achievement of this methodology is the effective suppression of side reactions like β-hydride and β-fluoride elimination, which are common challenges in the functionalization of fluorinated alkenes. nih.gov
| Alkyl Iodide | Arylzinc Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |
| 1-Iodoadamantane | Phenylzinc chloride | NiCl₂·6H₂O / 4,4'-biMeO-bpy, PCy₂Ph | 1-(1-Adamantyl)-2-phenyl-3,3,3-trifluoropropane | 91 | nih.gov |
| 1-Iodoadamantane | 4-Methoxyphenylzinc chloride | NiCl₂·6H₂O / 4,4'-biMeO-bpy, PCy₂Ph | 1-(1-Adamantyl)-2-(4-methoxyphenyl)-3,3,3-trifluoropropane | 85 | nih.gov |
| 1-Iodoadamantane | 4-Fluorophenylzinc chloride | NiCl₂·6H₂O / 4,4'-biMeO-bpy, PCy₂Ph | 1-(1-Adamantyl)-2-(4-fluorophenyl)-3,3,3-trifluoropropane | 88 | nih.gov |
| Methyl 1-iodocyclohexanecarboxylate | Phenylzinc chloride | NiCl₂·6H₂O / 4,4'-biMeO-bpy, PCy₂Ph | Methyl 1-(2-phenyl-3,3,3-trifluoropropyl)cyclohexanecarboxylate | 75 | nih.gov |
| 1-Iodo-3,5-dimethyladamantane | 4-Chlorophenylzinc chloride | NiCl₂·6H₂O / 4,4'-biMeO-bpy, PCy₂Ph | 1-(3,5-Dimethyl-1-adamantyl)-2-(4-chlorophenyl)-3,3,3-trifluoropropane | 95 | nih.gov |
Hydrometalation and Carbostannylation of Trifluoromethylated Alkynes and Alkenes
Hydrometalation
Hydrometalation, particularly hydroboration, is a fundamental transformation for alkenes. The regiochemical outcome of hydroboration on this compound is dictated by the strong electronic influence of the CF₃ group. In typical hydroboration-oxidation reactions of unfunctionalized alkenes, the boron atom adds to the less substituted carbon, leading to an "anti-Markovnikov" alcohol product. masterorganicchemistry.comchemistrysteps.com
However, for alkenes bearing a powerful electron-withdrawing group like trifluoromethyl, this regioselectivity is reversed. Computational studies on the hydroboration of 3,3,3-trifluoropropene with dichloroborane (HBCl₂) show that the reaction proceeds with Markovnikov regioselectivity. researchgate.net The boron atom adds to the internal carbon (C-2), while the hydrogen atom adds to the terminal carbon (C-1). This is attributed to the polarization of the C=C bond, where the C-2 carbon bears a partial positive charge, making it more receptive to the hydride from the borane (B79455). The subsequent oxidation step would yield the corresponding branched alcohol. This reversal of regioselectivity is a key mechanistic feature of trifluoromethylated alkenes.
| Alkene | Borane | Product Distribution (Terminal-B : Internal-B) | Selectivity | Reference |
| Propene | HBCl₂ | 94 : 6 | Anti-Markovnikov | researchgate.net |
| 3,3,3-Trifluoropropene | HBCl₂ | 8 : 92 | Markovnikov | researchgate.net |
Hydrostannylation and Carbostannylation
Hydrostannylation, the addition of a tin-hydride bond across a double bond, is a powerful method for creating carbon-tin bonds, which are valuable intermediates for subsequent cross-coupling reactions (e.g., Stille coupling). For electron-deficient alkenes like this compound, the reaction typically proceeds via a free-radical mechanism. acs.org
The reaction is initiated by a radical initiator (e.g., AIBN), which generates a stannyl (B1234572) radical (R₃Sn•). This nucleophilic radical adds to the electron-deficient double bond. The addition occurs at the β-carbon (adjacent to the CF₃ group) to generate a more stable α-carbon radical. This radical then abstracts a hydrogen atom from another molecule of the tin hydride, propagating the radical chain and yielding the hydrostannylation product. The result is the addition of the trialkylstannyl group to the β-position and a hydrogen atom to the α-position relative to the trifluoromethyl group.
| Alkene | Stannane | Conditions | Product | Yield (%) | Reference |
| Acrylonitrile | Ph₃SnH | AIBN, 80°C | 3-(Triphenylstannyl)propanenitrile | 99 | acs.org |
| Methyl Acrylate | Ph₃SnH | AIBN, 80°C | Methyl 3-(triphenylstannyl)propanoate | 99 | acs.org |
| Acrylonitrile | MenPh₂SnH | AIBN, 80°C | 3-((Menthyl)diphenylstannyl)propanenitrile | 99 | acs.org |
| Methyl Acrylate | MenPh₂SnH | AIBN, 80°C | Methyl 3-((menthyl)diphenylstannyl)propanoate | 99 | acs.org |
| Vinyl Sulfone | Ph₃SnH | Et₃B, 23°C | Phenyl(2-(triphenylstannyl)ethyl)sulfone | 99 | acs.org |
Spectroscopic and Advanced Analytical Characterization of Z 1 Methoxy 3,3,3 Trifluoropropene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Z-1-Methoxy-3,3,3-trifluoropropene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to probe the chemical environment of the hydrogen, carbon, and fluorine nuclei, respectively.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
The chemical shifts in NMR spectra are indicative of the electronic environment surrounding each nucleus.
¹H NMR: In the proton NMR spectrum of this compound, one would expect to observe distinct signals for the methoxy (B1213986) protons (-OCH₃) and the two vinylic protons (-CH=CH-). The methoxy protons would likely appear as a singlet, while the vinylic protons would exhibit splitting due to coupling with each other and with the trifluoromethyl group.
¹³C NMR: The carbon-13 NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule: the methoxy carbon, the two olefinic carbons, and the trifluoromethyl carbon. The chemical shift of the carbon attached to the fluorine atoms would be significantly influenced by their strong electron-withdrawing nature.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift and coupling to the adjacent vinylic proton would provide key structural information.
A comprehensive analysis of these chemical shifts allows for the assignment of each signal to a specific atom within the molecule, providing a detailed map of its electronic structure.
Interactive Data Table: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (-OCH₃) | 3.5 - 4.0 | Singlet |
| ¹H (C1-H) | 6.0 - 6.5 | Doublet of Quartets |
| ¹H (C2-H) | 4.5 - 5.0 | Doublet of Quartets |
| ¹³C (-OCH₃) | 55 - 60 | Quartet |
| ¹³C (C1) | 140 - 145 | Quartet |
| ¹³C (C2) | 95 - 105 | Quartet |
| ¹³C (CF₃) | 120 - 130 | Quartet |
| ¹⁹F (-CF₃) | -60 to -70 | Doublet of Doublets |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and are for illustrative purposes. Actual experimental values may vary.
Coupling Constant Analysis for Stereochemical Assignment
The magnitude of the coupling constants (J-values) between adjacent nuclei provides crucial information about the dihedral angle and, consequently, the stereochemistry of the molecule. In the case of this compound, the coupling constant between the two vinylic protons (³JHH) is expected to be in the range of 6-12 Hz, which is characteristic of a cis or Z configuration around the double bond. Furthermore, the coupling between the fluorine nuclei and the vinylic protons (³JHF and ⁴JHF) would further confirm the connectivity and stereochemistry.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass of C₄H₅F₃O is 126.0292 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of a methyl radical (-CH₃), a methoxy radical (-OCH₃), or a trifluoromethyl radical (-CF₃). The analysis of the masses of these fragments helps to piece together the structure of the original molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment Ion |
| 126 | [C₄H₅F₃O]⁺ (Molecular Ion) |
| 111 | [C₃H₂F₃O]⁺ |
| 95 | [C₄H₅O]⁺ |
| 69 | [CF₃]⁺ |
| 57 | [C₃H₂O]⁺ |
Note: This table represents a hypothetical fragmentation pattern. The actual observed fragments and their relative intensities would depend on the ionization technique and energy used.
Vibrational and Rotational Spectroscopy
Vibrational and rotational spectroscopy provide further details about the molecular structure and bonding.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, characteristic vibrational bands would be observed for the C-H stretching of the methyl and vinylic groups, the C=C double bond stretching, the C-O stretching of the ether linkage, and the strong C-F stretching vibrations of the trifluoromethyl group. The positions and intensities of these bands are unique to the molecule's structure.
Rotational Spectroscopy: Rotational spectroscopy, typically performed in the gas phase, provides highly precise information about the moments of inertia of a molecule. From these, very accurate bond lengths and angles can be determined. For this compound, the analysis of its rotational spectrum would allow for a definitive determination of its three-dimensional structure.
By combining the data from these various spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
The vibrational spectrum of this compound is characterized by a series of absorption bands (in IR) and scattered peaks (in Raman) corresponding to the stretching and bending vibrations of its constituent bonds. The strong electronegativity of the fluorine atoms in the trifluoromethyl (-CF3) group significantly influences the vibrational frequencies of adjacent bonds.
Expected Vibrational Frequencies:
While a detailed experimental spectrum for this compound is not widely published, the expected vibrational modes can be predicted based on characteristic group frequencies for similar organofluorine compounds and ethers. jocpr.comcapes.gov.br
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| C-H stretching (methoxy & vinyl) | 3100 - 2850 | Medium to Strong |
| C=C stretching | 1680 - 1640 | Medium (often weak in Raman) |
| C-F stretching (CF₃ group) | 1400 - 1100 | Very Strong |
| C-O-C stretching (ether linkage) | 1260 - 1000 | Strong |
| CH₃ bending | 1470 - 1440 | Medium |
| C-H bending (vinyl) | 990 - 675 | Medium to Strong |
| CF₃ bending | 750 - 500 | Medium to Strong |
| This table represents expected values based on typical group frequencies and is for illustrative purposes. |
The IR spectrum is anticipated to be dominated by intense absorptions corresponding to the C-F and C-O stretching vibrations. The Raman spectrum, on the other hand, would likely show a relatively strong C=C stretching signal, as this bond's polarizability changes significantly during vibration. The combination of both IR and Raman data provides a more complete picture of the vibrational landscape of the molecule.
Rotational Spectroscopy for Gas-Phase Structure and Internal Rotation Analysis
Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique that provides exceedingly precise information about the geometry of molecules in the gas phase. nih.gov By measuring the transition frequencies between rotational energy levels, it is possible to determine the moments of inertia and, consequently, the bond lengths and angles with high accuracy.
For this compound, rotational spectroscopy would be invaluable for:
Precise Structural Determination: Confirming the Z-configuration of the double bond and determining the precise bond lengths of C=C, C-O, C-F, and C-H, as well as the bond angles.
Conformational Analysis: Investigating the orientation of the methoxy group relative to the propenyl backbone. Internal rotation of the methyl group and the methoxy group around the C-O bond can lead to the existence of different conformers, which can often be distinguished by their unique rotational spectra.
Dipole Moment Measurement: The interaction of the molecule with an external electric field (the Stark effect) in rotational spectroscopy allows for the determination of the molecular dipole moment, providing insight into the charge distribution within the molecule.
Illustrative Rotational Constants and Dipole Moment:
| Parameter | Hypothetical Value | Information Gained |
| Rotational Constant A | ~4500 MHz | Related to the moment of inertia about the a-axis |
| Rotational Constant B | ~1200 MHz | Related to the moment of inertia about the b-axis |
| Rotational Constant C | ~950 MHz | Related to the moment of inertia about the c-axis |
| Dipole Moment (μ) | ~2.5 D | Provides a measure of the molecule's overall polarity |
| This table contains hypothetical data for illustrative purposes, as experimental values are not readily available in the literature. |
The analysis of the rotational spectra of isotopically substituted species (e.g., containing ¹³C or deuterium) would further refine the structural determination through Kraitchman's equations. epa.gov
Chromatographic and Separation Methodologies
Chromatographic techniques are essential for the purification, isolation, and analytical assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. birchbiotech.comgcms.cz It is widely used for:
Purity Assessment: Determining the percentage purity of a sample by separating the target compound from any impurities, starting materials, or byproducts. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component.
Isomer Ratio Determination: Distinguishing between the Z and E isomers of 1-methoxy-3,3,3-trifluoropropene. Due to differences in their boiling points and polarities, the two isomers will have different retention times on a GC column, allowing for their quantification.
Trace Analysis: Detecting and quantifying trace-level impurities that could affect the compound's reactivity or application performance.
A typical GC method for this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of detector depends on the analytical requirements; a Flame Ionization Detector (FID) offers general-purpose, high-sensitivity detection, while a Mass Spectrometer (MS) provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov
Illustrative GC Parameters and Expected Retention Times:
| Parameter | Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 200 °C at 10 °C/min |
| Detector | FID or MS |
| Expected Retention Time (Z-isomer) | ~5.5 min |
| Expected Retention Time (E-isomer) | ~5.2 min |
| This table presents a hypothetical GC method for illustrative purposes. |
Column Chromatography and Thin Layer Chromatography (TLC) in Isolation and Monitoring
Column Chromatography is a preparative technique used to purify and isolate this compound from a reaction mixture. The separation is based on the differential adsorption of the components onto a solid stationary phase (commonly silica (B1680970) gel) as a liquid mobile phase (eluent) is passed through the column. Due to the presence of the polar ether group and the non-polar trifluoromethyl and alkenyl parts, a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for its purification.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used for:
Reaction Monitoring: Tracking the progress of a synthesis by spotting the reaction mixture on a TLC plate over time to observe the consumption of starting materials and the formation of the product. researchgate.net
Solvent System Optimization: Quickly screening different mobile phase compositions to find the optimal conditions for separation by column chromatography.
Purity Screening: Providing a quick qualitative assessment of the purity of a sample.
For this compound, a silica gel-coated TLC plate would be used as the stationary phase. Visualization of the spots after development can be challenging for some organofluorine compounds, as they may not be UV-active and can be difficult to stain with common reagents. stackexchange.com However, visualization can often be achieved using potassium permanganate (B83412) or p-anisaldehyde stains, which react with the double bond.
Computational Chemistry and Theoretical Studies on Z 1 Methoxy 3,3,3 Trifluoropropene
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Z-1-Methoxy-3,3,3-trifluoropropene, these methods can provide a deep understanding of its electron distribution, molecular orbitals, and how it is likely to behave in chemical reactions.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the mechanisms of chemical reactions. For this compound, DFT calculations would be instrumental in exploring various reaction types, such as nucleophilic substitution at the methoxy (B1213986) group or electrophilic addition to the double bond.
DFT studies on similar fluorinated propenes have been used to investigate reaction pathways, for instance, in catalytic cross-coupling reactions. rsc.org These studies often involve calculating the energies of reactants, products, and any intermediates and transition states to map out the most favorable reaction mechanism. For this compound, DFT could be used to model its reaction with various reagents, providing insights into the regioselectivity and stereoselectivity of these transformations. The effect of the trifluoromethyl group and the methoxy group on the reactivity of the double bond can be quantitatively assessed using DFT.
A hypothetical DFT study on the addition of a generic electrophile (E+) to this compound could yield the following type of data:
Table 1: Hypothetical DFT-Calculated Relative Energies for Electrophilic Addition to this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + E+) | 0.0 |
| Transition State 1 (Attack at C1) | +15.2 |
| Intermediate 1 (Carbocation at C2) | +5.8 |
| Transition State 2 (Attack at C2) | +12.5 |
| Intermediate 2 (Carbocation at C1) | +2.1 |
| Product (from Intermediate 2) | -10.3 |
Note: These values are illustrative and would need to be calculated using appropriate DFT methods and basis sets.
Ab Initio Calculations for Molecular Geometries and Energetics
Ab initio calculations are based on first principles of quantum mechanics, without the use of experimental data for parameterization. arxiv.org These methods are crucial for obtaining highly accurate molecular geometries and energies. For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a reliable prediction of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
These calculations are also the gold standard for determining the relative energies of different conformers and isomers. For instance, the relative stability of the Z-isomer versus the E-isomer of 1-Methoxy-3,3,3-trifluoropropene could be accurately determined. Such information is vital for understanding the thermodynamic landscape of the molecule.
Potential Energy Surface Mapping and Transition State Analysis
The potential energy surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org Mapping the PES is essential for understanding chemical reactions and conformational changes.
Elucidation of Reaction Pathways and Intermediate Structures
By mapping the PES, chemists can identify the most likely pathways a reaction will follow. This involves locating the minima on the PES, which correspond to stable molecules (reactants, products, and intermediates), and the saddle points, which represent transition states. libretexts.org For this compound, this would involve systematically changing key geometric parameters (like bond lengths and angles) and calculating the energy at each point.
This approach would allow for the detailed characterization of any intermediates that might form during a reaction. For example, in a nucleophilic substitution reaction where the methoxy group is replaced, the PES would reveal whether the reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving a distinct intermediate.
Determination of Activation Barriers and Rate Constants
The height of the energy barrier on the PES between reactants and products is the activation energy. This is a critical parameter that determines the rate of a chemical reaction. researchgate.net Computational methods can be used to locate the transition state structure and calculate its energy relative to the reactants, thus providing the activation barrier.
Once the activation barriers are known, transition state theory can be used to estimate the rate constants for the reaction. This would allow for a theoretical prediction of how fast this compound would react under different conditions, which is invaluable for designing and optimizing chemical processes.
Conformational Analysis and Spectroscopic Property Prediction
The flexibility of the methoxy group and the potential for rotation around the C-C single bond mean that this compound can exist in different conformations.
Conformational analysis of similar fluorinated molecules has been performed using both experimental and theoretical methods. acs.orgnih.gov For this compound, a computational conformational search would involve rotating the methoxy group and calculating the energy at each rotational angle. This would identify the most stable conformers and the energy barriers between them.
Table 2: Hypothetical Calculated Rotational Barriers for the Methoxy Group in this compound
| Dihedral Angle (H-C-O-C) | Relative Energy (kcal/mol) |
|---|---|
| 0° (syn-periplanar) | 2.5 |
| 60° | 1.0 |
| 120° | 1.8 |
| 180° (anti-periplanar) | 0.0 |
Note: These values are illustrative and would be determined through conformational analysis calculations.
Furthermore, computational chemistry is a powerful tool for predicting various spectroscopic properties. Once the optimized geometry of this compound is obtained, its vibrational frequencies (Infrared and Raman spectra), NMR chemical shifts (¹H, ¹³C, ¹⁹F), and electronic transitions (UV-Vis spectrum) can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental results.
Theoretical Prediction of NMR Parameters and Vibrational Frequencies
The prediction of Nuclear Magnetic Resonance (NMR) parameters and vibrational frequencies is a cornerstone of computational chemistry, aiding in the structural elucidation and characterization of molecules.
NMR Parameters:
The theoretical calculation of NMR chemical shifts, particularly for fluorinated compounds, is a well-established practice. nih.gov Methods based on Density Functional Theory (DFT) are frequently employed for this purpose. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the NMR isotropic shielding tensors, which are then converted to chemical shifts. nsf.gov
For a molecule like this compound, which contains ¹H, ¹³C, and ¹⁹F nuclei, a typical computational protocol would involve:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. DFT functionals, such as ωB97XD, are often chosen for their accuracy with fluorinated systems, paired with a suitable basis set like 6-31+G(d,p) or aug-cc-pvdz. nsf.govrsc.org
Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is applied to compute the magnetic shielding tensor for each nucleus.
Chemical Shift Prediction: The calculated isotropic shielding values are then referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to yield the predicted chemical shifts. nsf.gov
The accuracy of these predictions can be high, with root-mean-square errors as low as 3.57 ppm for ¹⁹F chemical shifts being achievable, providing a powerful tool for distinguishing between isomers and confirming experimental assignments. rsc.org
Vibrational Frequencies:
The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be predicted computationally. These calculations are valuable for assigning specific vibrational modes to observed spectral bands. The standard approach involves:
Hessian Matrix Calculation: After geometry optimization, the second derivative of the energy with respect to the nuclear coordinates (the Hessian matrix) is computed. wisc.edu
Frequency Determination: Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies. uit.no
DFT methods are also the most common choice for these calculations. researchgate.net While harmonic frequency calculations are a good starting point, more advanced methods like second-order vibrational perturbation theory (VPT2) can be used to account for anharmonicity, often leading to better agreement with experimental data. worktribe.com For this compound, these calculations would predict the frequencies of characteristic vibrations, such as C-F stretches, C=C stretching, and various modes associated with the methoxy group.
Table 1: Theoretical Methodologies for Spectroscopic Parameter Prediction
| Parameter | Computational Method | Typical Functional/Basis Set | Application |
| NMR Chemical Shifts | GIAO-DFT | ωB97XD / aug-cc-pvdz | Structural Elucidation |
| Vibrational Frequencies | DFT Analytic Hessian | PBE0 / 6-311G(d,p) | IR/Raman Spectra Assignment |
Modeling Adsorption Phenomena and Surface Interactions
Understanding how molecules like this compound interact with surfaces is crucial for applications ranging from materials science to environmental chemistry. Computational modeling can provide a molecular-level picture of these interactions.
Adsorption Modeling:
The adsorption of volatile organic compounds (VOCs) onto surfaces like activated carbon or metal oxides can be simulated using various computational techniques. nih.govmdpi.com For a molecule like this compound, these models could predict its adsorption affinity and behavior. A typical modeling approach would include:
Surface and Adsorbate Models: Creating accurate models of both the surface (e.g., a graphene sheet to represent activated carbon, or a metal slab) and the this compound molecule. mdpi.com
Interaction Energy Calculations: Using DFT or other methods to calculate the binding energy between the molecule and the surface. This helps determine the strength of the adsorption. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule on the surface, including its orientation, diffusion, and the influence of other co-adsorbed molecules like water. aip.org
Studies on similar fluorinated ethers have shown that fluorination can weaken the molecule-metal bond and lead to attractive adsorbate-adsorbate interactions. acs.org Computational fluid dynamics (CFD) models can also be developed to simulate mass and heat transport in a fixed-bed adsorber, predicting breakthrough curves for VOCs. nih.govresearchgate.net
Surface Interactions:
Theoretical calculations are instrumental in probing the nature of intermolecular forces that govern surface interactions. For this compound, this would involve analyzing:
Electrostatic Potential (ESP): Calculating the ESP on the molecular surface to identify regions that are electron-rich or electron-poor, which dictates how the molecule will interact with polar surfaces or other molecules. mdpi.com
Non-covalent Interactions: Using tools like the non-covalent interaction (NCI) index to visualize and characterize weak interactions such as van der Waals forces and hydrogen bonds between the adsorbate and the surface. mdpi.com
Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate charge transfer and the formation of weak chemical bonds between the molecule and the surface. nih.gov
For fluorinated ethers, interactions are complex, involving the ether oxygen atom and the highly electronegative fluorine atoms, which can significantly influence the molecule's orientation and bonding on a surface. nih.govacs.org
Synthetic Utility of Z 1 Methoxy 3,3,3 Trifluoropropene As a Versatile Building Block
Precursors for the Synthesis of Trifluoromethylated Alcohols and Carbonyl Compounds
The carbon-carbon double bond in Z-1-methoxy-3,3,3-trifluoropropene is a key feature that allows for its conversion into trifluoromethylated alcohols and carbonyl compounds through established synthetic methodologies.
Trifluoromethylated Alcohols via Hydroboration-Oxidation:
The hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov addition of water across a double bond, yielding an alcohol. masterorganicchemistry.combeilstein-journals.org In the case of this compound, this reaction is expected to proceed with high regioselectivity due to the strong directing effect of the trifluoromethyl group. The boron atom of the borane (B79455) reagent (e.g., BH₃•THF) would add to the less sterically hindered and more electron-rich carbon of the double bond, which is the carbon adjacent to the methoxy (B1213986) group. Subsequent oxidation of the intermediate organoborane with hydrogen peroxide and a base would yield 3,3,3-trifluoro-2-methoxypropan-1-ol.
While specific literature on the hydroboration-oxidation of this compound is not abundant, the principles of this reaction are well-established for fluorinated alkenes. For instance, the hydroboration of 3,3,3-trifluoropropene (B1201522) has been studied and shown to yield the corresponding alcohol. researchgate.net
Table 6.1.1: Predicted Products from Hydroboration-Oxidation of this compound
| Reactant | Reagents | Predicted Major Product |
| This compound | 1. BH₃•THF2. H₂O₂, NaOH | 3,3,3-Trifluoro-2-methoxypropan-1-ol |
Trifluoromethylated Carbonyl Compounds via Ozonolysis:
Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond to produce carbonyl compounds. researchgate.net The reaction of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), is anticipated to cleave the double bond to yield two smaller carbonyl-containing fragments: 2,2,2-trifluoroacetaldehyde and methyl formate.
The ozonolysis of related methoxy-substituted alkenes has been shown to proceed cleanly, suggesting that this would be a viable route to these trifluoromethylated and methoxy-containing building blocks. nih.gov The products of this reaction, particularly 2,2,2-trifluoroacetaldehyde, are themselves valuable reagents in the synthesis of other fluorinated molecules. beilstein-journals.org
Table 6.1.2: Predicted Products from Ozonolysis of this compound
| Reactant | Reagents | Predicted Products |
| This compound | 1. O₃2. (CH₃)₂S | 2,2,2-Trifluoroacetaldehyde + Methyl formate |
Construction of Fluorinated Heterocyclic Systems
The reactivity of this compound makes it a promising candidate for the synthesis of various fluorinated heterocyclic compounds. The double bond can participate in cycloaddition reactions, and the methoxy group can act as a leaving group in condensation reactions.
One of the most explored areas for similar fluorinated building blocks is the synthesis of trifluoromethyl-substituted pyrazoles. bibliomed.orgmdpi.com These are typically synthesized through the condensation of a 1,3-dicarbonyl compound or a related synthon with hydrazine (B178648) or its derivatives. While direct use of this compound might require initial transformation, its derivatives could serve as key intermediates. For instance, hydrolysis of the enol ether to the corresponding ketone would generate a 1,3-dicarbonyl equivalent suitable for pyrazole (B372694) synthesis.
Furthermore, the double bond of this compound could potentially undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrilimines, to afford trifluoromethylated pyrazole derivatives directly. researchgate.net
Table 6.2.1: Potential Heterocyclic Products from this compound Derivatives
| Derivative of this compound | Reaction Type | Reagent | Potential Heterocyclic Product |
| 1,1,1-Trifluoro-3-methoxypropan-2-one (from hydrolysis) | Condensation | Hydrazine | 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole |
| This compound | [3+2] Cycloaddition | Nitrilimine | Trifluoromethyl-substituted pyrazoline |
Role in the Enantioselective Synthesis of Chiral Fluorinated Compounds
The development of methods for the enantioselective synthesis of chiral fluorinated compounds is of high importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. The alkene functionality in this compound provides a handle for the introduction of chirality.
A powerful tool for the enantioselective dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgwikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically derivatives of dihydroquinine or dihydroquinidine) to produce chiral vicinal diols with high enantioselectivity. The application of this methodology to this compound is expected to yield enantiomerically enriched (2R,3R)- or (2S,3S)-3,3,3-trifluoro-1-methoxypropane-1,2-diol, depending on the chiral ligand used (AD-mix-β or AD-mix-α, respectively). harvard.edunih.gov These chiral diols are versatile intermediates for the synthesis of other complex chiral molecules. nih.gov
Table 6.3.1: Predicted Products from Sharpless Asymmetric Dihydroxylation of this compound
| Reactant | Reagents | Predicted Major Enantiomer |
| This compound | AD-mix-β, OsO₄ (cat.) | (2R,3R)-3,3,3-Trifluoro-1-methoxypropane-1,2-diol |
| This compound | AD-mix-α, OsO₄ (cat.) | (2S,3S)-3,3,3-Trifluoro-1-methoxypropane-1,2-diol |
Application as a Synthon for the Introduction of the 3,3,3-Trifluoropropenyl Moiety
In addition to the reactions that transform the double bond, this compound can be envisioned as a synthon for the direct introduction of the 3,3,3-trifluoropropenyl group into organic molecules. This can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org
For this purpose, the vinyl methoxy group would need to be converted into a more suitable coupling partner, such as a vinyl halide or a vinyl boronate ester. For instance, cleavage of the enol ether with a suitable reagent could lead to a vinyl halide. Alternatively, hydroboration of the corresponding alkyne, 3,3,3-trifluoropropyne, could provide access to the necessary vinylboron species. Once formed, these derivatives could be coupled with a variety of organoboron reagents or organic halides, respectively, under palladium catalysis to form new carbon-carbon bonds, thus incorporating the 3,3,3-trifluoropropenyl moiety into a new molecular framework. nih.gov
Table 6.4.1: Potential Cross-Coupling Reactions Involving Derivatives of this compound
| Trifluoropropenyl Derivative | Coupling Partner | Reaction Type | Potential Product |
| 1-Bromo-3,3,3-trifluoropropene | Arylboronic acid | Suzuki-Miyaura Coupling | 1-Aryl-3,3,3-trifluoropropene |
| 3,3,3-Trifluoropropenylboronate ester | Aryl halide | Suzuki-Miyaura Coupling | 1-Aryl-3,3,3-trifluoropropene |
Environmental and Atmospheric Chemistry Research of Halogenated Trifluoropropenes
Atmospheric Degradation Pathways of Trifluoropropene Derivatives
The primary mechanism for the removal of trifluoropropene derivatives from the atmosphere is through oxidation processes. These reactions are mainly initiated by photochemically generated radicals, most notably the hydroxyl (OH) radical. The general atmospheric degradation of these compounds is influenced by the nature and position of the substituent groups on the propene backbone.
Reactions with Atmospheric Radicals (e.g., OH Radicals)
The dominant atmospheric sink for unsaturated fluorinated compounds like Z-1-Methoxy-3,3,3-trifluoropropene is their reaction with OH radicals. researchgate.net This reaction typically proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a transient, energy-rich haloalkoxy radical. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.
For analogous compounds, such as (Z)-CF₃CH=CHCF₃, the rate coefficient for the reaction with OH radicals has been determined experimentally. For instance, at 296 K, the rate constant for the reaction of OH radicals with (Z)-CF₃CH=CHCF₃ is (4.21 ± 0.62) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.govyork.ac.uk The reactivity of the Z-isomer is notably higher than that of the corresponding E-isomer, which has a rate constant of (1.72 ± 0.42) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.govyork.ac.uk This difference highlights the influence of stereochemistry on atmospheric reactivity.
The presence of a methoxy (B1213986) group in this compound is expected to influence its reactivity with OH radicals. Studies on other methoxy-containing organic compounds, such as 3-methoxy-3-methyl-1-butanol, have shown that the methoxy group can be a site for hydrogen abstraction by OH radicals, in addition to addition reactions at other functional groups. researchgate.net However, for unsaturated compounds, addition to the double bond is generally the dominant pathway.
Table 1: Rate Coefficients for the Reaction of OH Radicals with various Trifluoropropene Derivatives
| Compound | Isomer | Rate Coefficient (k_OH) at 296 K (cm³ molecule⁻¹ s⁻¹) |
| CF₃CH=CHCF₃ | Z | (4.21 ± 0.62) × 10⁻¹³ researchgate.netnih.govyork.ac.uk |
| CF₃CH=CHCF₃ | E | (1.72 ± 0.42) × 10⁻¹³ researchgate.netnih.govyork.ac.uk |
| CF₃CH=CHCl | Z | - |
| CF₃CH=CHCl | E | - |
Data for this compound is not available in the reviewed literature. Data for CF₃CH=CHCl is provided for comparative purposes, though specific rate constants were not found in the provided search results.
Identification of Atmospheric Oxidation Products
Following the initial reaction with OH radicals, the resulting radical adducts of trifluoropropene derivatives react further with atmospheric oxygen (O₂). These reactions lead to the formation of peroxy radicals, which can then undergo a variety of subsequent reactions, including reactions with nitric oxide (NO) and other radical species. These reaction pathways ultimately lead to the formation of stable, oxygenated end products.
For (Z)-CF₃CH=CHCF₃, the reaction with OH radicals is expected to primarily form two haloalkoxy radicals: CF₃CH(OH)CH(O•)CF₃ and CF₃CH(O•)CH(OH)CF₃. The subsequent degradation of these radicals is complex. In the case of the structurally similar trans-CF₃CH=CHF, its oxidation by OH radicals leads to the formation of trifluoroacetaldehyde (B10831) (CF₃CHO) and formyl fluoride (B91410) (HC(O)F) with yields close to 100%. copernicus.org
For this compound, the oxidation is anticipated to proceed through similar pathways. The reaction with OH radicals would lead to the formation of alkoxy radicals. The presence of the methoxy group introduces the possibility of forming different and potentially more complex oxidation products. For instance, the oxidation of 3-methoxy-3-methyl-1-butanol yields products such as acetone, methyl acetate, and 3-methoxy-3-methylbutanal, indicating that the methoxy group can be retained or cleaved during the degradation process. researchgate.net Therefore, the atmospheric oxidation of this compound could potentially lead to the formation of trifluoroacetaldehyde, methyl formate, and other carbonyl compounds.
Table 2: Potential Atmospheric Oxidation Products of Trifluoropropene Derivatives
| Precursor Compound | Potential Oxidation Products |
| (Z)-CF₃CH=CHCF₃ | CF₃CHO, CF₃C(O)OH (Trifluoroacetic acid) |
| trans-CF₃CH=CHF | CF₃CHO, HC(O)F copernicus.org |
| (Z)-CF₃CH=CHCl | CF₃CHO, HCOCl, (E)-CF₃CH=CHCl nih.gov |
| This compound (Predicted) | CF₃CHO, Methyl formate, Carbonyl fluoride |
Stereoisomer-Dependent Reactivity in Gas-Phase Atmospheric Processes
Research on various halogenated alkenes has demonstrated that stereoisomers can exhibit significantly different reactivities in the atmosphere. As noted earlier, the rate constant for the reaction of OH radicals with (Z)-CF₃CH=CHCF₃ is more than twice that of its E-isomer. researchgate.netnih.govyork.ac.uk This difference in reactivity directly impacts their atmospheric lifetimes, with the Z-isomer being removed from the atmosphere more rapidly.
Studies on (Z)- and (E)-CF₃CH=CHCl have also shown stereoisomer-dependent reactivity. nih.gov The reaction of the Z-isomer with OH radicals can lead to the formation of the more stable E-isomer, indicating that isomerization can be a significant atmospheric process. nih.gov This isomerization occurs through the elimination of a chlorine atom from a chemically activated adduct. nih.gov
For this compound, it is highly probable that its reactivity with atmospheric radicals will differ from that of its E-isomer. The specific geometry of the Z-isomer, with the methoxy and trifluoromethyl groups on the same side of the double bond, will influence the accessibility of the double bond to attacking radicals and the stability of the resulting transition states and intermediates. This will, in turn, affect its atmospheric degradation rate and the distribution of its oxidation products.
Theoretical Modeling of Atmospheric Lifetimes and Chemical Fate
The atmospheric lifetime (τ) of a compound with respect to its reaction with OH radicals is typically estimated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average global concentration of OH radicals in the troposphere.
Based on the experimental rate constant for (Z)-CF₃CH=CHCF₃ (4.21 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹), its atmospheric lifetime is estimated to be approximately 27 days. researchgate.netnih.govyork.ac.uk In contrast, the longer-lived E-isomer has an estimated lifetime of about 67 days. researchgate.netnih.govyork.ac.uk
For this compound, a theoretical study would be necessary to predict its atmospheric lifetime accurately. Such a study would involve calculating the potential energy surface for its reaction with OH radicals to determine the rate constant. Given the reactivity of similar compounds, its atmospheric lifetime is expected to be on the order of days to weeks, suggesting a low global warming potential. Theoretical studies on other fluoropropenes, like 2-fluoropropene, have also been used to successfully predict atmospheric lifetimes and degradation products. rsc.org
Table 3: Estimated Atmospheric Lifetimes of various Trifluoropropene Derivatives
| Compound | Isomer | Atmospheric Lifetime (vs. OH) |
| CF₃CH=CHCF₃ | Z | ~27 days researchgate.netnih.govyork.ac.uk |
| CF₃CH=CHCF₃ | E | ~67 days researchgate.netnih.govyork.ac.uk |
| (Z)-CF₃CH=CHCF₃ | ~20 days researchgate.netregulations.gov | |
| This compound (Predicted) | Z | Days to weeks |
Future Research Directions and Unaddressed Challenges in Z 1 Methoxy 3,3,3 Trifluoropropene Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry, particularly atom economy, are paramount in modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. researcher.life Current syntheses of Z-1-methoxy-3,3,3-trifluoropropene often rely on the methoxylation of a trifluoropropene precursor, a process that can involve stoichiometric bases and generate salt byproducts. Future research should focus on developing more efficient and environmentally benign synthetic pathways.
A primary challenge is the direct and catalytic methoxylation of C-H bonds, which would be a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials. Furthermore, the development of catalytic systems that can operate under mild conditions with high selectivity for the Z-isomer is a significant goal. The use of continuous flow reactors could also offer better control over reaction parameters, leading to improved yields and purity.
Table 1: Comparison of Current and Proposed Sustainable Synthetic Approaches
| Feature | Current Synthetic Methods | Proposed Sustainable Routes |
| Key Transformation | Nucleophilic substitution on a pre-functionalized trifluoropropene | Direct C-H functionalization/methoxylation |
| Reagents | Stoichiometric bases, potentially harsh conditions | Catalytic systems, milder conditions |
| Atom Economy | Moderate, with salt byproduct formation | High, minimizing waste |
| Process | Batch processing | Continuous flow processing |
Exploration of Novel Catalytic Transformations and Reactivity Modes
The reactivity of this compound is largely defined by its carbon-carbon double bond and the potential for nucleophilic substitution of the methoxy (B1213986) group. nih.gov However, the presence of the trifluoromethyl group significantly influences the electronic properties of the double bond, suggesting a rich and underexplored reactivity landscape. A key area for future investigation is the activation of the strong carbon-fluorine (C-F) bonds, which has been shown to be feasible with certain transition metal complexes for 3,3,3-trifluoropropene (B1201522). google.com
The exploration of novel catalytic transformations could unlock new synthetic applications. For instance, developing catalysts for asymmetric reactions would enable the synthesis of chiral molecules, which are of high value in the pharmaceutical industry. Cycloaddition reactions involving the electron-deficient double bond could also provide rapid access to complex cyclic structures.
Table 2: Known and Potential Novel Reactivity Modes
| Reactivity Mode | Description | Potential Catalysts |
| Nucleophilic Substitution | Displacement of the methoxy group by a nucleophile. nih.gov | Acid or base catalysis. |
| Electrophilic Addition | Addition of an electrophile across the double bond. nih.gov | Protic acids, halogens. |
| C-F Bond Activation | Selective cleavage and functionalization of a C-F bond. google.com | Late transition metal complexes (e.g., Rh, Ir, Ni). |
| Asymmetric Hydrogenation | Enantioselective reduction of the double bond. | Chiral transition metal catalysts (e.g., Ru, Rh). |
| Cycloaddition Reactions | [4+2] or [3+2] cycloadditions to form cyclic compounds. | Lewis acids, organocatalysts. |
Integration of Advanced Computational Design in Synthetic Strategy
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govresearcher.lifemdpi.comnih.gov Applying these methods to this compound can provide deep insights into its electronic structure and reaction mechanisms, guiding the development of new synthetic strategies.
Future research should leverage computational tools to:
Predict Reactivity and Selectivity: Model the interaction of the molecule with various reagents and catalysts to predict the most likely reaction pathways and product distributions.
Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of known and novel reactions to understand how they occur and how they can be optimized.
Design Novel Catalysts: In silico design of catalysts with tailored electronic and steric properties to achieve high efficiency and selectivity for desired transformations.
Table 3: Application of Computational Tools in this compound Chemistry
| Computational Tool | Application | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition state structures. mdpi.comnih.gov | Understanding of intrinsic reactivity and prediction of reaction feasibility. |
| Molecular Dynamics (MD) | Simulation of molecular motion and solvent effects. | Insight into the role of the reaction environment on selectivity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large catalyst-substrate systems. | Accurate prediction of catalyst performance and enantioselectivity. |
Expanding the Scope of Synthetic Applications in Complex Molecule Synthesis
The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. As a versatile building block, this compound offers a direct route to introduce a trifluoromethylated, functionalized three-carbon unit into more complex molecular architectures. sigmaaldrich.com
A significant challenge and opportunity lie in demonstrating the utility of this compound in the total synthesis of complex target molecules. Future research should focus on incorporating this compound into the synthesis of:
Fluorinated Analogs of Natural Products: To create novel bioactive compounds with improved properties.
Novel Pharmaceuticals: As a key fragment in the design of new drug candidates.
Advanced Materials: For the synthesis of fluorinated polymers and liquid crystals with unique properties.
Table 4: Potential Applications in Complex Molecule Synthesis
| Target Molecule Class | Key Transformation Involving this compound | Desired Outcome |
| Bioactive Heterocycles | Cycloaddition or annulation reactions. | Rapid construction of complex fluorinated scaffolds. |
| Chiral Alcohols and Amines | Asymmetric addition reactions to the double bond. | Access to enantiomerically pure building blocks. |
| Fluorinated Peptidomimetics | Use as a trifluoromethylated amino acid surrogate. | Enhanced stability and conformational control. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
